molecular formula C26H23NO3S B11186766 6-(3-Methoxy-4-propoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

6-(3-Methoxy-4-propoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

Cat. No.: B11186766
M. Wt: 429.5 g/mol
InChI Key: NNIBIDYEKKSCLP-UHFFFAOYSA-N
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Description

6-(3-Methoxy-4-propoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxy-4-propoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxy-4-propoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-(3-Methoxy-4-propoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. For example, similar compounds have been shown to inhibit the STAT3 pathway, which is involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 6-(3-Methoxy-4-propoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C26H23NO3S

Molecular Weight

429.5 g/mol

IUPAC Name

11-(3-methoxy-4-propoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C26H23NO3S/c1-3-14-30-20-13-12-16(15-21(20)29-2)26-23-24(17-8-4-5-9-18(17)25(23)28)27-19-10-6-7-11-22(19)31-26/h4-13,15,26-27H,3,14H2,1-2H3

InChI Key

NNIBIDYEKKSCLP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)OC

Origin of Product

United States

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